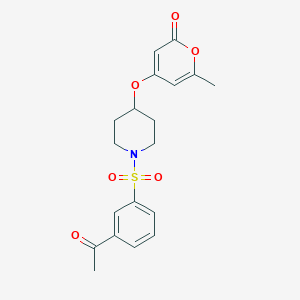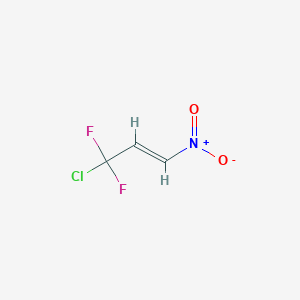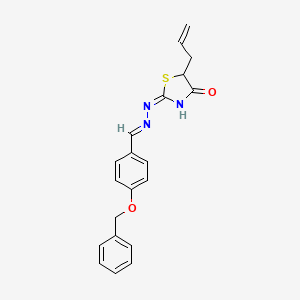![molecular formula C7H16N4O4 B2500268 Acetic acid;2-[(E)-ethylideneamino]guanidine CAS No. 2413937-22-9](/img/structure/B2500268.png)
Acetic acid;2-[(E)-ethylideneamino]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocyamine is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation . It is used as a supplement and as a feed additive in poultry farming .
Synthesis Analysis
Glycocyamine is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis
The molecular structure of glycocyamine is C3H7N3O2. It is a white crystal with an odorless smell . The molecule consists of two functionalities: aminal and imine .Chemical Reactions Analysis
Under most usually applied reversed-phase separation conditions, these acids are ionized and show little or no retention . The application of ion suppression chromatography (ISC) is a convenient and straightforward approach to increase retention and selectivity .Physical And Chemical Properties Analysis
Glycocyamine has a molar mass of 117.108 g·mol −1. It has a melting point of 300 °C (572 °F; 573 K). Its log P is -1.11, and its acidity (pKa) is 3.414 .Applications De Recherche Scientifique
Synthesis and Labeling
Acetic acid;2-[(E)-ethylideneamino]guanidine derivatives have been utilized in the synthesis of complex molecules. For instance, the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate involved a four-step procedure, including the use of acetic acid in the decarboxylation step, leading to a labeled compound with a specific activity of 59 mCi/mmol and an overall yield of 49% (Almeida, Boman, & Lundstedt, 2002).
Alzheimer's Disease Research
In Alzheimer's disease research, this compound compounds have been used for the purification and characterization of novel cerebrovascular amyloid proteins. These compounds facilitated the isolation of proteins through chromatography, providing insights into the pathogenesis of Alzheimer's disease and potential diagnostic tests (Glenner & Wong, 1984).
Biomimetic Coordination Chemistry
In the field of biomimetic coordination chemistry, this compound-based ligands have been developed for use in synthesizing and characterizing various metal complexes. These ligands offer a wide range of substitutional flexibility and have been used to create a library of bis-guanidine ligands, contributing to the understanding of metal-ion interactions in biological systems (Herres‐Pawlis et al., 2005).
Animal Nutrition and Growth
Research on guanidine acetic acid, a derivative of this compound, has shown its potential as a nutritional feed additive to improve animal production and meat quality. Studies have explored its role in enhancing growth performance, particularly in younger lambs, by influencing nutrient digestion, serum metabolites, and antioxidant capacity (Li et al., 2022).
Green Chemistry and Catalysis
The use of this compound compounds in green chemistry has been demonstrated in the development of eco-friendly catalytic processes. For example, copper-grafted guanidine acetic acid-modified magnetite nanoparticles have been used as a green, superparamagnetic, and recoverable nanocatalyst for the selective acylation of amines in water, showcasing the potential for sustainable and efficient chemical synthesis (Miraki et al., 2017).
Mécanisme D'action
Target of Action
The primary target of Acetic acid;2-[(E)-ethylideneamino]guanidine, also known as N-(ethylideneamino)guanidine; bis(acetic acid), is the muscle tissue . This compound is a precursor of creatine, a molecule that plays a vital role in energy production in muscles .
Mode of Action
The compound interacts with its target by being metabolized into creatine, a molecule that is essential for energy production in muscle cells . Creatine, in its phosphorylated form, acts as a high-energy carrier in the muscle . This process leads to improvements in muscle growth and development .
Biochemical Pathways
The compound affects the creatine synthesis pathway. It is metabolized into creatine, which is then used to produce phosphocreatine, a high-energy molecule . This molecule plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, thereby enhancing muscle performance .
Result of Action
The action of this compound results in improved muscle growth and development . It has been shown to enhance the growth performance of animals and improve their health . In addition, it has been suggested that it could reduce the occurrence and severity of muscle myopathies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the type of diet fed to animals can affect the compound’s impact on rumen fermentation and antioxidant capacity . Furthermore, the form in which the compound is added to the diet (coated vs. uncoated) can have different effects on rumen fermentation, antioxidant capacity, and microflora composition .
Safety and Hazards
Orientations Futures
Guanidino acetic acid (GAA), also referred to as glycoamine, guanidino acetic acid or guanidinoacetate, is an important metabolic intermediary product in vertebrate animal tissues that plays a key role in energy metabolism as a precursor of creatine . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Propriétés
IUPAC Name |
acetic acid;2-[(E)-ethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRIPXFBGCPRD-UKBMIWHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)


![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

